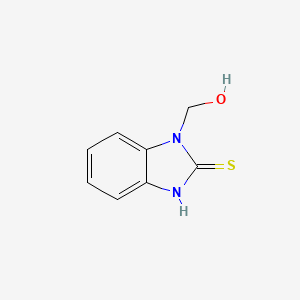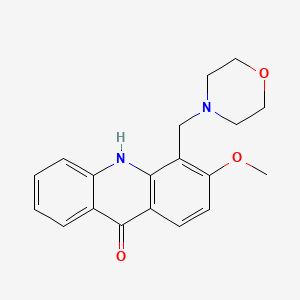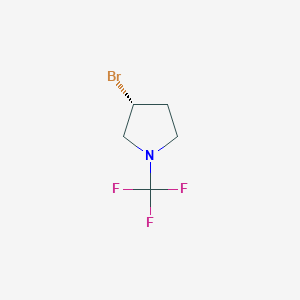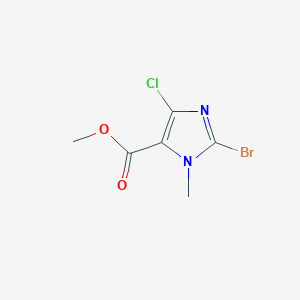
4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Epoxy-2-glycidylvaleric acid methyl ester is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an epoxy group and a glycidyl group attached to a valeric acid methyl ester backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Epoxy-2-glycidylvaleric acid methyl ester typically involves the reaction of glycidyl compounds with valeric acid derivatives under controlled conditions. One common method includes the epoxidation of 2-glycidylvaleric acid methyl ester using peracids or other oxidizing agents. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4,5-Epoxy-2-glycidylvaleric acid methyl ester may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve efficient production. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
化学反応の分析
Types of Reactions
4,5-Epoxy-2-glycidylvaleric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxy group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
4,5-Epoxy-2-glycidylvaleric acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactive epoxy and glycidyl groups
作用機序
The mechanism of action of 4,5-Epoxy-2-glycidylvaleric acid methyl ester involves its reactive functional groups. The epoxy group can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials. The glycidyl group also contributes to its reactivity, allowing for further functionalization and modification .
類似化合物との比較
Similar Compounds
4,5-Epoxy-2-glycidylvaleric acid: Lacks the methyl ester group but shares similar reactivity.
2-Glycidylvaleric acid methyl ester: Contains a glycidyl group but lacks the epoxy group.
Epoxyvaleric acid methyl ester: Contains an epoxy group but lacks the glycidyl group.
Uniqueness
4,5-Epoxy-2-glycidylvaleric acid methyl ester is unique due to the presence of both epoxy and glycidyl groups, which confer distinct reactivity and versatility. This dual functionality makes it particularly valuable in applications requiring cross-linking and functionalization .
特性
CAS番号 |
63041-05-4 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
methyl 3-(oxiran-2-yl)-2-(oxiran-2-ylmethyl)propanoate |
InChI |
InChI=1S/C9H14O4/c1-11-9(10)6(2-7-4-12-7)3-8-5-13-8/h6-8H,2-5H2,1H3 |
InChIキー |
ILJVOXGLNJDLIE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1CO1)CC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
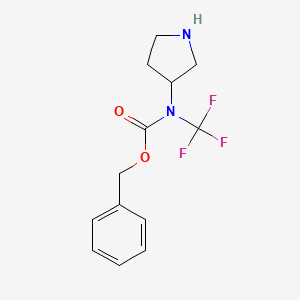
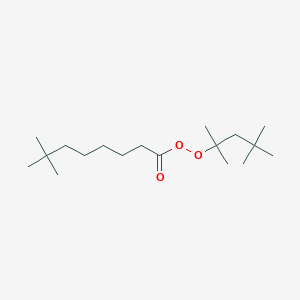
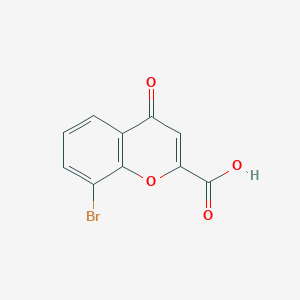
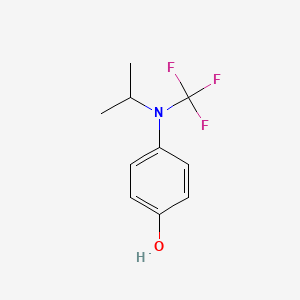
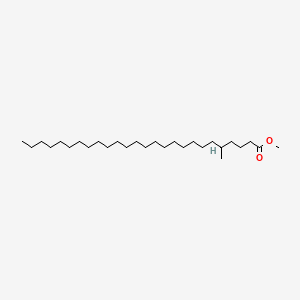

![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
